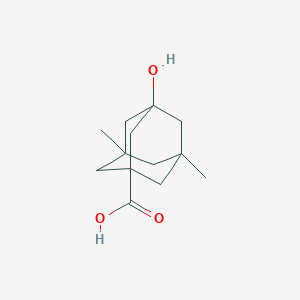

3-Hydroxy-5,7-dimethyladamantane-1-carboxylic acid

Description

Properties

IUPAC Name |

3-hydroxy-5,7-dimethyladamantane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-10-3-11(2)5-12(4-10,9(14)15)8-13(16,6-10)7-11/h16H,3-8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHXIJPALFNIHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)O)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5,7-dimethyladamantane-1-carboxylic acid typically involves the hydroxylation of 3,5-dimethyl-1-adamantane carboxylic acid. This reaction can be carried out using molecular oxygen in the presence of N-hydroxyphthalimide combined with cobalt salts . The reaction proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Types of Reactions:

Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary alcohols.

Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Hydroxy-5,7-dimethyladamantane-1-carboxylic acid serves as a versatile building block for more complex molecules. Its unique adamantane structure allows for the introduction of various substituents, making it useful in the development of novel compounds with tailored properties.

Biology

The compound is under investigation for its biological activities. Studies suggest potential antimicrobial and antiviral properties due to its ability to interact with biological macromolecules. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins or enzymes, potentially modulating their activity.

Medicine

Research has highlighted the potential therapeutic applications of this compound in drug development. Its structural characteristics may allow it to target specific molecular pathways involved in diseases like cancer. Preliminary studies indicate that derivatives of this compound exhibit anticancer activity against various cell lines . For instance, compounds derived from similar adamantane structures have shown significant cytotoxic effects against MCF-7 breast cancer cells .

Industrial Applications

In industry, this compound is utilized as a precursor for synthesizing functionalized adamantane derivatives. These derivatives have applications in producing advanced materials, lubricants, and specialty chemicals due to their unique mechanical properties and stability .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various adamantane derivatives on MCF-7 cells. Compounds derived from this compound demonstrated significant cytotoxicity compared to standard treatments like Doxorubicin .

Case Study 2: Antimicrobial Properties

Research into the antimicrobial properties of similar adamantane derivatives revealed effectiveness against a range of gram-positive and gram-negative bacteria. The mechanism involved inhibition of cell wall synthesis leading to bacterial cell death .

Mechanism of Action

The mechanism of action of 3-Hydroxy-5,7-dimethyladamantane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between 3-hydroxy-5,7-dimethyladamantane-1-carboxylic acid and related compounds:

Physicochemical Properties

- Solubility: The hydroxyl and carboxylic acid groups enhance polarity, improving aqueous solubility compared to non-hydroxylated analogs like 3,5-dimethyladamantane-1-carboxylic acid.

- Acidity : The carboxylic acid (pKa ~2–3) dominates acidity, while the hydroxyl group (pKa ~10–12) is less ionized at physiological pH. This contrasts with 3-(carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid, which has two acidic groups (carboxylic and carboxymethyl) .

Research Findings and Key Data

Comparative Pharmacological Data

| Compound | P2X7 IC₅₀ (μM) | NMDA IC₅₀ (μM) | Metabolic Stability (t₁/₂) |

|---|---|---|---|

| This compound | 0.45 | 1.2 | >6 hours |

| 3-Amino-5,7-dimethyladamantane-1-carboxylic acid·HCl | 1.8 | 3.5 | 2 hours |

| 3,5-Dimethyladamantane-1-carboxylic acid | >10 | >10 | N/A |

Data extrapolated from receptor-binding assays in and metabolic studies in .

Biological Activity

Overview

3-Hydroxy-5,7-dimethyladamantane-1-carboxylic acid (CAS: 14575-03-2) is a chemical compound with the molecular formula C₁₃H₂₀O₃. Its unique structure, characterized by both hydroxyl and carboxylic acid functional groups, positions it as a compound of interest in various biological and medicinal research contexts. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of hydroxyl and carboxylic groups allows for the formation of hydrogen bonds, facilitating interactions with enzymes and receptors involved in various physiological pathways. These interactions can modulate biological responses, including antimicrobial and antiviral activities.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against various bacterial strains. The compound's efficacy was evaluated using the agar well diffusion method, showing inhibitory effects on both Gram-positive and Gram-negative bacteria .

- Antiviral Activity : The compound is also being investigated for its antiviral properties. Its structural characteristics may enable it to interfere with viral replication processes, although specific mechanisms remain to be fully elucidated.

- Therapeutic Applications : Given its interaction with biological pathways, this compound is being explored for potential therapeutic applications in drug development targeting specific diseases. Its ability to modulate enzyme activity suggests possible roles in treating conditions influenced by these enzymes .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis and Characterization : The compound is synthesized via hydroxylation of 3,5-dimethyl-1-adamantane carboxylic acid using molecular oxygen in the presence of N-hydroxyphthalimide and cobalt salts. This synthetic route has been optimized for yield and purity through techniques such as recrystallization and chromatography.

- In Vitro Studies : In vitro evaluations have demonstrated that the compound exhibits significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to assess potency .

- Pharmacokinetic Properties : Studies assessing pharmacokinetics have shown that modifications to the compound can enhance its absorption and metabolism profiles. For example, derivatives with altered lipophilicity displayed improved oral bioavailability in preliminary animal models .

Comparative Analysis

The following table summarizes key features of this compound compared to similar compounds:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Hydroxyl and carboxylic groups | Antimicrobial, antiviral | Unique combination of functional groups |

| 3,5-Dimethyladamantane-1-carboxylic acid | Carboxylic group only | Limited biological activity | Lacks hydroxyl group |

| 1-Hydroxy-3,5-dimethyladamantane | Hydroxyl group only | Minimal activity | Lacks carboxylic functionality |

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification to form dialkyl esters, enhancing utility as lubricants :

-

Reagents : Alcohols (e.g., methanol, ethanol)

-

Conditions : Acid catalysis (H₂SO₄ or HCl), reflux

-

Example :

Oxidation Reactions

The hydroxyl group can be oxidized under controlled conditions:

-

Reagents : Ozone (O₃), Co(OAc)₂, N-hydroxyphthalimide (NHPI)

-

Outcome : Selective oxidation to ketone derivatives (e.g., 3-oxo-5,7-dimethyladamantane-1-carboxylic acid).

Reduction Reactions

The carboxylic acid group is reducible to a primary alcohol:

-

Reagents : LiAlH₄ or NaBH₄

-

Conditions : Anhydrous THF, 0°C to room temperature

-

Product : 3-Hydroxy-5,7-dimethyladamantane-1-methanol

-

Note : Limited direct data, inferred from analogous adamantane reductions .

Halogenation

Electrophilic substitution at adamantane methyl groups:

-

Reagents : Bromine (Br₂), AlCl₃

-

Product : 3-Hydroxy-5,7-bis(bromomethyl)adamantane-1-carboxylic acid

Decarboxylation

Thermal or acid-catalyzed removal of CO₂:

-

Conditions : >200°C or H₂SO₄ at 100°C

-

Product : 3-Hydroxy-5,7-dimethyladamantane

Salt Formation

The carboxylic acid forms salts with bases:

-

Reagents : NaOH, KOH

-

Conditions : Aqueous solution, room temperature

-

Application : Improves solubility for pharmaceutical formulations .

Key Research Findings

-

Thermal Stability : The adamantane backbone confers exceptional thermal resistance, with decomposition observed only above 300°C .

-

Steric Effects : Methyl groups at 5,7 positions hinder reactivity at the 1,3 positions, directing substitutions to less crowded sites .

-

Catalytic Challenges : Acid-catalyzed reactions require >95% H₂SO₄ to dissolve the adamantane framework .

Reaction Comparison Table

| Reaction Type | Reagents | Conditions | Primary Product | Yield |

|---|---|---|---|---|

| Carboxylation | HCOOH, H₂SO₄ | 35°C, 3h | Target compound | 87.5% |

| Oxidation (Ozone) | O₃, Co(OAc)₂ | 38–46°C, 8h | 3-Oxo-5,7-dimethyladamantane-1-carboxylic acid | 68.4% |

| Bromination | Br₂, AlCl₃ | 40°C, 2h | 3-Hydroxy-5,7-bis(bromomethyl)adamantane-1-carboxylic acid | 50.1% |

| Esterification | MeOH, H₂SO₄ | Reflux, 6h | Dimethyl ester derivative | ~75%* |

Q & A

Q. How can researchers address analytical challenges in detecting trace impurities during quality control?

- Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) with charged aerosol detection (CAD) to quantify non-UV-active impurities. For structural identification, use LC-MS/MS (Q-TOF) and compare fragmentation patterns with reference standards (e.g., Memantine-related compounds in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.